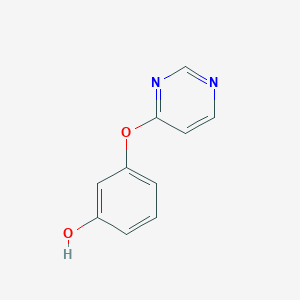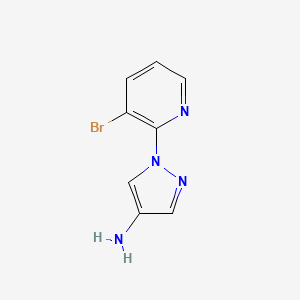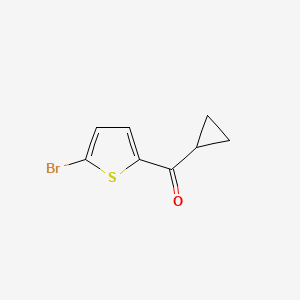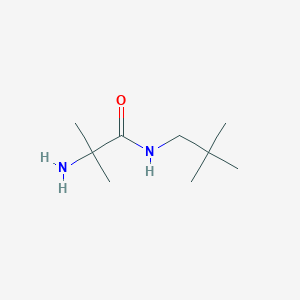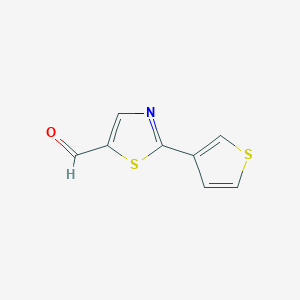
2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde
Overview
Description
“2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde” is a chemical compound that belongs to the class of organic compounds known as thiophenes . Thiophenes are compounds containing a ring made up of one sulfur atom and four carbon atoms . They are aromatic and have a wide range of applications in industrial chemistry and material science . They also play a vital role in the advancement of organic semiconductors .
Synthesis Analysis
The synthesis of thiophene derivatives often involves heterocyclization of various substrates . The Gewald reaction, a condensation reaction between sulfur, an α-methylene carbonyl compound, and an α-cyano ester, is one of the typical methods used to produce aminothiophene derivatives . Another common method is the Paal–Knorr reaction, which involves the condensation of 1,4-dicarbonyl compounds with phosphorus pentasulfide (P4S10) as sulfurizing agents .Chemical Reactions Analysis
Thiophene derivatives can undergo a variety of chemical reactions. For instance, they can participate in condensation-like reactions or subsequent functionalization of the thiophene ring . In some cases, innovative approaches to the regioselective synthesis of substituted thiophenes starting from acyclic precursors have been developed, mainly based on heterocyclization of functionalized alkynes .Scientific Research Applications
2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde has a wide range of applications in scientific research. It is used in the synthesis of various organic compounds, such as amino acids, peptides, and carbohydrates. It is also used in the synthesis of pharmaceuticals, such as antibiotics, antifungals, and antivirals. Additionally, this compound is used in the study of biochemical and physiological effects, such as the inhibition of enzymes and the regulation of gene expression.
Mechanism of Action
2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde acts as a substrate for enzymes and is used in the study of enzyme kinetics. It is also used in the study of gene regulation, as it can act as a transcriptional regulator. This compound can also act as a ligand for proteins, and is used in the study of protein-ligand interactions.
Biochemical and Physiological Effects
This compound has been shown to have a variety of biochemical and physiological effects. It has been shown to inhibit the activity of enzymes such as proteases, kinases, and phosphatases. It has also been shown to regulate the expression of genes, as well as to modulate the activity of proteins. Additionally, this compound has been shown to have anti-inflammatory, antioxidant, and anti-cancer properties.
Advantages and Limitations for Lab Experiments
2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde is a versatile compound that can be used in a variety of laboratory experiments. It is easy to synthesize and is relatively stable in solution. Additionally, it is non-toxic and has a low cost. However, this compound is not very soluble in water, and can be difficult to handle in aqueous solutions.
Future Directions
The potential of 2-(Thiophen-3-yl)-1,3-thiazole-5-carbaldehyde is far from being fully explored. Further research is needed to better understand its biochemical and physiological effects. Additionally, further research is needed to explore its potential applications in the synthesis of pharmaceuticals and other organic compounds. Additionally, further research is needed to explore its potential as a ligand for proteins, and its potential applications in the study of protein-ligand interactions. Finally, further research is needed to explore its potential as an inhibitor of enzymes and its potential applications in the study of enzyme kinetics.
Properties
IUPAC Name |
2-thiophen-3-yl-1,3-thiazole-5-carbaldehyde | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C8H5NOS2/c10-4-7-3-9-8(12-7)6-1-2-11-5-6/h1-5H | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
IEHYLIZDMBMNBB-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1=CSC=C1C2=NC=C(S2)C=O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C8H5NOS2 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
195.3 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.
Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.
Strategy Settings
| Precursor scoring | Relevance Heuristic |
|---|---|
| Min. plausibility | 0.01 |
| Model | Template_relevance |
| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
| Top-N result to add to graph | 6 |
Feasible Synthetic Routes
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.


![[2-(1H-pyrazol-1-yl)pyridin-3-yl]methanol](/img/structure/B1526500.png)






